Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C15H21NO3S and a molecular weight of 295.4 g/mol . It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of N-(2-thiopheneethyl) methyleneamine in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent, acid concentration, reaction time, and temperature, are optimized to achieve high yields and purity. The optimal conditions include using 30% anhydrous ethanol hydrogen chloride solution as the acid, ethanol as the solvent, a reaction time of 3-5 hours, and a temperature of 50-60°C .
Industrial Production Methods: Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and Arctom provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate has several scientific research applications, particularly in medicinal chemistry and drug development. It is used as an intermediate in the synthesis of various biologically active compounds, including antitubulin agents . Additionally, it is employed in the study of thienopyridine derivatives’ pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity or receptor binding, similar to other thienopyridine derivatives. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride . These compounds share a similar core structure but differ in their substituents and functional groups, which contribute to their unique properties and applications. The presence of the pivaloyl group in this compound distinguishes it from other derivatives and may influence its biological activity and chemical reactivity.
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- Clopidogrel intermediates
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Biological Activity
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is derived from the tetrahydrothieno[3,2-c]pyridine scaffold, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that modify the core structure to enhance biological activity. Various synthetic pathways have been reported in literature that focus on optimizing yield and purity while maintaining the desired biological properties .
Antimicrobial Properties
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For instance, in cell-based assays, it was observed to significantly reduce levels of TNF-α and IL-6 in response to inflammatory stimuli .
Neuroprotective Activity
Neuroprotective effects have been attributed to tetrahydrothieno[3,2-c]pyridine derivatives. This compound has been investigated for its potential to protect neuronal cells from oxidative stress-induced damage. In experimental models of neurodegeneration, this compound demonstrated a capacity to reduce cell death and promote neuronal survival .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : It has been suggested that this compound interacts with specific receptors involved in pain and inflammation regulation.
- Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
Properties
Molecular Formula |
C15H21NO3S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3S/c1-5-19-13(17)12-8-10-9-16(7-6-11(10)20-12)14(18)15(2,3)4/h8H,5-7,9H2,1-4H3 |
InChI Key |
UCJWMJXPUQXGHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.